molecular formula C29H30N2O2S2 B430199 3-benzyl-7-tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 354992-66-8

3-benzyl-7-tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B430199
CAS No.: 354992-66-8
M. Wt: 502.7g/mol
InChI Key: RHKPJQWLMIQNCE-UHFFFAOYSA-N
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Description

3-Benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines benzyl, tert-butyl, phenacylsulfanyl, and tetrahydrobenzothiolo groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiolo Core: The initial step involves the construction of the benzothiolo core through a cyclization reaction. This can be achieved by reacting a suitable thiol with a halogenated aromatic compound under basic conditions.

    Introduction of the Pyrimidinone Ring: The next step involves the formation of the pyrimidinone ring. This can be accomplished by reacting the benzothiolo intermediate with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Functional Group Modifications: The final steps involve the introduction of the benzyl, tert-butyl, and phenacylsulfanyl groups through various substitution reactions. These steps typically require the use of specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of sulfur-containing compounds with biological macromolecules. Its structural features could be useful in the design of enzyme inhibitors or other bioactive molecules.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of its biological activity, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through various non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) or covalent modifications.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

    Receptors: It may modulate receptor activity by acting as an agonist or antagonist.

    Nucleic Acids: The compound could interact with DNA or RNA, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to the combination of its benzyl, tert-butyl, and phenacylsulfanyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

354992-66-8

Molecular Formula

C29H30N2O2S2

Molecular Weight

502.7g/mol

IUPAC Name

3-benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H30N2O2S2/c1-29(2,3)21-14-15-22-24(16-21)35-26-25(22)27(33)31(17-19-10-6-4-7-11-19)28(30-26)34-18-23(32)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3

InChI Key

RHKPJQWLMIQNCE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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